Tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate
Description
Properties
CAS No. |
939793-59-6 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-methoxyanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-6-8-14(12-19)18-13-7-5-9-15(11-13)21-4/h5,7,9,11,14,18H,6,8,10,12H2,1-4H3 |
InChI Key |
DGZVAIIKCSATRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyloxycarbonyl-protected amino acids in the presence of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction is carried out in a solvent like ethanol, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the methoxyphenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
